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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR 49059 and atosiban, two tocolytic

agents investigated for their potential to manage preterm labor. The information presented is

based on available experimental data to facilitate an objective evaluation of their performance

and mechanisms of action.

Introduction
Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide. Tocolytic

agents are administered to inhibit uterine contractions and delay delivery, providing a crucial

window for interventions like antenatal corticosteroid administration to improve neonatal

outcomes. This guide focuses on two such agents: atosiban, a nonapeptide analogue of

oxytocin, and SR 49059, a nonpeptide vasopressin V1a receptor antagonist. While both target

receptors involved in uterine contractility, their selectivity and clinical development status differ

significantly.

Mechanism of Action
Atosiban acts as a competitive antagonist at both oxytocin (OT) and vasopressin V1a (V1a)

receptors in the myometrium.[1][2] By blocking these receptors, atosiban inhibits the oxytocin-

mediated release of inositol trisphosphate (IP3) from the myometrial cell membrane.[1] This, in

turn, reduces the release of intracellular calcium from the sarcoplasmic reticulum and the influx
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of extracellular calcium, leading to a decrease in the frequency and strength of uterine

contractions and the induction of uterine quiescence.[1][3]

SR 49059 is a potent and selective nonpeptide antagonist of the vasopressin V1a receptor.[4]

[5] Its affinity for the V1a receptor is significantly higher than for the oxytocin receptor.[4] The

primary mechanism of SR 49059 in the context of uterine contractility is the inhibition of

vasopressin-induced myometrial contractions. While vasopressin, structurally similar to

oxytocin, can also stimulate uterine contractions, the role of V1a receptor antagonism in overall

tocolysis, particularly in comparison to direct oxytocin antagonism, is a key point of

investigation.

Signaling Pathway
The signaling pathways for both oxytocin/vasopressin receptor activation leading to uterine

contraction and the inhibitory action of atosiban and SR 49059 are depicted below.
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Caption: Oxytocin and Vasopressin Receptor Signaling in Myometrial Cells.

Quantitative Data Comparison
The following tables summarize the available quantitative data for SR 49059 and atosiban,

focusing on receptor binding affinity and clinical tocolytic efficacy.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound
Human
Oxytocin
Receptor

Human
Vasopressin
V1a Receptor

Rat Oxytocin
Receptor

Rat
Vasopressin
V1a Receptor

SR 49059 >100[4] 1.1 - 6.3[4] >100[4] 1.6[4]

Atosiban ~10[6]

High Affinity (V1a

selective in

humans)[7]

High Affinity (OT

selective in rats)

[7]

Lower Affinity[7]

Note: Direct comparative Ki values for atosiban at human V1a receptors were not consistently

available in the searched literature, though its antagonist activity at this receptor is established.

Table 2: In Vitro/Ex Vivo Inhibition of Uterine Contractions
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Compound Model Agonist
Potency
(IC50/pA2)

Reference

SR 49059

Human

myometrium

(non-pregnant)

Vasopressin
Dose-dependent

inhibition
[8]

Human

myometrium

(non-pregnant)

Oxytocin

No significant

inhibition at

tested doses

[8]

Atosiban
Human

myometrial cells
Oxytocin

IC50 = 5 nM (for

Ca²⁺ increase)
[9]

Human

myometrium

(preterm & term)

Oxytocin

pA2 = 7.86

(preterm), 7.81

(term)

[10]

Table 3: Clinical Tocolytic Efficacy
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Compound Study Design
Key Efficacy
Endpoint

Result Reference

SR 49059

Double-blind,

placebo-

controlled (n=18)

Reduction in

uterine

contraction

frequency at 1.5-

2h

3.2

contractions/30

min vs 7.8 in

placebo

(p=0.017)

[11]

Atosiban

Randomized,

double-blind,

placebo-

controlled

(n=501)

Prolongation of

pregnancy >7

days (at ≥28

weeks)

Significantly

higher than

placebo

[3]

Prospective

multicenter study

(n=400)

Prolongation of

pregnancy >48

hours

89% of patients [12][13]

Prospective

multicenter study

(n=400)

Prolongation of

pregnancy >7

days

77% of patients [12][13]

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to

determine the binding affinity (Ki) of a test compound for the oxytocin or vasopressin V1a

receptor.

Workflow: Radioligand Binding Assay
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Caption: General workflow for a radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes are prepared from cells (e.g., CHO, COS-7)

recombinantly expressing the human oxytocin or vasopressin V1a receptor, or from tissues

known to express the receptor (e.g., human myometrium, liver).

Assay Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g.,

[³H]oxytocin or [³H]vasopressin) is incubated with the cell membranes in the presence of a

range of concentrations of the unlabeled test compound (SR 49059 or atosiban).

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the membranes with the bound radioligand while allowing the unbound radioligand to

pass through.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated

from the IC50 value using the Cheng-Prusoff equation, which also takes into account the

concentration and dissociation constant (Kd) of the radioligand.

Ex Vivo Uterine Contraction Assay
This protocol describes a method to assess the inhibitory effect of tocolytic agents on uterine

muscle contractions using isolated myometrial tissue.

Methodology:

Tissue Preparation: Myometrial strips are obtained from uterine biopsies from consenting

patients (e.g., during cesarean section). The strips are mounted in an organ bath containing

a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95%

O₂, 5% CO₂).

Contraction Induction: Spontaneous contractions are allowed to stabilize. Alternatively,

contractions can be induced by adding an agonist such as oxytocin or vasopressin to the
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bath at a concentration that produces a stable, submaximal contractile response.

Tocolytic Administration: Once a stable contraction pattern is established, the test compound

(SR 49059 or atosiban) is added to the organ bath in a cumulative or non-cumulative manner

at increasing concentrations.

Data Recording: The isometric tension of the myometrial strips is continuously recorded

using a force transducer connected to a data acquisition system.

Data Analysis: The effects of the tocolytic agent on the frequency, amplitude, and duration of

uterine contractions are quantified. The concentration of the compound that produces a 50%

inhibition of the contractile response (IC50) or the antagonist affinity (pA2) is calculated.

Discussion and Conclusion
The available data indicate that atosiban is a clinically effective tocolytic agent for preterm

labor, demonstrating efficacy in prolonging pregnancy with a favorable safety profile.[3][12][13]

Its mechanism as a dual oxytocin and vasopressin V1a receptor antagonist targets the primary

hormonal pathways responsible for uterine contractions during labor.

SR 49059, in contrast, is a highly selective vasopressin V1a receptor antagonist.[4] While it has

shown efficacy in inhibiting vasopressin-induced uterine contractions, its ability to inhibit

oxytocin-induced contractions appears limited.[8] A small clinical study suggests a potential

tocolytic effect in preterm labor, but the evidence is not as extensive as for atosiban.[11]

The key difference in their potential application for tocolysis lies in their receptor selectivity.

Atosiban's broader antagonism of both oxytocin and vasopressin receptors may offer a more

comprehensive inhibition of the signaling pathways that lead to preterm labor. The clinical utility

of a highly selective V1a antagonist like SR 49059 for tocolysis would depend on the relative

contribution of vasopressin versus oxytocin to myometrial activity in the context of preterm

labor.

In summary, atosiban is a well-established tocolytic with proven clinical efficacy. SR 49059 has

demonstrated potent V1a receptor antagonism and some preclinical and limited clinical

evidence for tocolytic activity, but further research, including direct comparative studies with

established tocolytics like atosiban, would be necessary to fully elucidate its therapeutic

potential in managing preterm labor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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